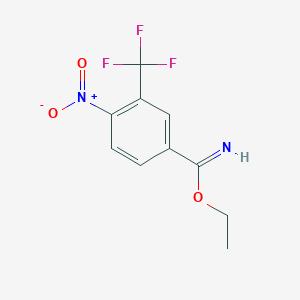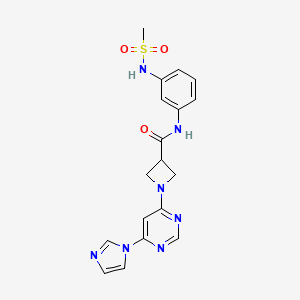
2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide” is a compound that contains a quinoline nucleus . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Aplicaciones Científicas De Investigación
Imaging the Sigma2 Receptor Status of Solid Tumors
A study on fluorine-containing benzamide analogs, including structures similar to 2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide, focused on their application for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, radiolabeled with fluorine-18, demonstrated high tumor uptake and favorable tumor/normal tissue ratios, suggesting their potential as imaging agents for cancer diagnosis and monitoring (Tu et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer
Research involving naphthalimide model compounds, which share structural motifs with this compound, revealed insights into their luminescent properties and photo-induced electron transfer mechanisms. These studies contribute to our understanding of how these compounds can be used in photophysical applications and as pH probes, highlighting their potential in biochemical sensing and imaging technologies (Gan et al., 2003).
Synthesis of Fluorinated Heterocycles
A report on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate discusses the creation of compounds that could be structurally related to this compound. These processes yield fluorinated isoquinolinones and pyridinones, underscoring the relevance of such compounds in pharmaceutical and agrochemical industries due to their unique properties imparted by fluorination (Wu et al., 2017).
Fluorescence Studies for Oligodeoxyribonucleotide Hybridization
Novel fluorophores structurally akin to this compound were synthesized and examined for their fluorescence in various solvents and conditions. These studies are significant for biotechnological applications, particularly in the labeling of nucleosides and oligodeoxyribonucleotides, which are crucial for DNA studies and diagnostic assays (Singh & Singh, 2007).
Peripheral Benzodiazepine Receptor Imaging
Another line of research involves the synthesis and in vitro characterization of isoquinoline carboxamide derivatives, similar in structure to this compound, for potential use as PET radioligands. These compounds target peripheral benzodiazepine receptors, offering a method for imaging conditions associated with altered receptor expression, such as in neuroinflammation and cancer (Yu et al., 2008).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c1-10-8-9-11-14(20-10)6-3-7-15(11)21-17(22)16-12(18)4-2-5-13(16)19/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVLKTCEEDZVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)
![cis-2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B2556264.png)


![6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556272.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2556273.png)
![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2556275.png)
![1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556276.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2556278.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2556279.png)

